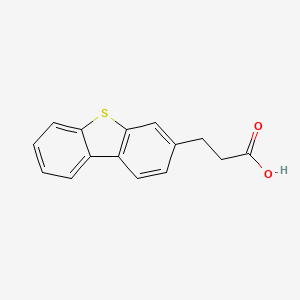
3-Dibenzothiophen-3-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dibenzothiophen-3-ylpropanoic acid is a chemical compound characterized by its unique structure, which includes a dibenzothiophene ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dibenzothiophen-3-ylpropanoic acid typically involves the following steps:
Benzothiophene Derivation: The starting material, benzothiophene, undergoes a series of reactions to introduce the propanoic acid group.
Functional Group Transformation: Various reagents and catalysts are employed to facilitate the transformation of functional groups, ensuring the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow processes and automated systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Dibenzothiophen-3-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-Dibenzothiophen-3-ylpropanoic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-Dibenzothiophen-3-ylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Dibenzothiophen-3-ylpropanoic acid is compared to other similar compounds, such as:
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Benzothiophene Derivatives: Other derivatives of benzothiophene may have different substituents and functional groups, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties that distinguish it from other compounds in its class.
Properties
Molecular Formula |
C15H12O2S |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-dibenzothiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)8-6-10-5-7-12-11-3-1-2-4-13(11)18-14(12)9-10/h1-5,7,9H,6,8H2,(H,16,17) |
InChI Key |
LXRNOQISWWOGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















